molecular formula C17H16F2N2O B5738897 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine CAS No. 314284-50-9

1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5738897
CAS RN: 314284-50-9
M. Wt: 302.32 g/mol
InChI Key: ZQYGZNGTMUFVBT-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine, also known as 2F-DCK, is a synthetic dissociative drug that is structurally similar to ketamine. It is a research chemical that has gained popularity in the scientific community for its potential therapeutic applications and as a tool for studying the brain.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in regulating neuronal activity and is believed to play a role in the development of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine has been found to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to decrease levels of glutamate, an excitatory neurotransmitter that is involved in many brain functions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation is that its effects on the brain are not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are many potential future directions for research on 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine. One area of interest is its potential therapeutic applications for depression, anxiety, and other psychiatric disorders. Another area of interest is its use as a tool for studying the brain and its functions, including the mechanisms of action of dissociative drugs. Additionally, more research is needed to determine the safety and efficacy of 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine for use in humans.

Synthesis Methods

The synthesis of 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine involves the reaction of 2-fluorobenzoyl chloride with 4-fluorophenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine has been used in scientific research to study the brain and its functions. It has been found to have potential therapeutic applications for depression, anxiety, and post-traumatic stress disorder. It has also been used as a tool to study the effects of dissociative drugs on the brain and to investigate the mechanisms of action of these drugs.

properties

IUPAC Name

(2-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYGZNGTMUFVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970707
Record name (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

314284-50-9, 5537-14-4
Record name (2-Fluorophenyl)[4-(4-fluorophenyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314284-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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